

# 2-Methyl-2-buten-1-OL chemical properties and structure

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## Compound of Interest

Compound Name: 2-Methyl-2-buten-1-OL

Cat. No.: B1231688

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## An In-depth Technical Guide to 2-Methyl-2-buten-1-ol

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for **2-Methyl-2-buten-1-ol**, tailored for researchers, scientists, and professionals in drug development.

## Chemical Properties

**2-Methyl-2-buten-1-ol** is a colorless liquid with a characteristic green, oily aroma.[\[1\]](#)[\[2\]](#)[\[3\]](#) It is classified as a primary alcohol.[\[4\]](#)

## Quantitative Data Summary

The key physicochemical properties of **2-Methyl-2-buten-1-ol** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>10</sub> O	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	86.13 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Boiling Point	137.0 °C at 760 mmHg	<a href="#">[2]</a>
Density	0.863 - 0.869 g/cm <sup>3</sup>	<a href="#">[2]</a> <a href="#">[5]</a>
Refractive Index	1.439 - 1.445	<a href="#">[2]</a> <a href="#">[5]</a>
Solubility	Slightly soluble in water; Soluble in ethanol. <a href="#">[2]</a> <a href="#">[5]</a>	
Kovats Retention Index	1322 (Standard Polar)	<a href="#">[2]</a>

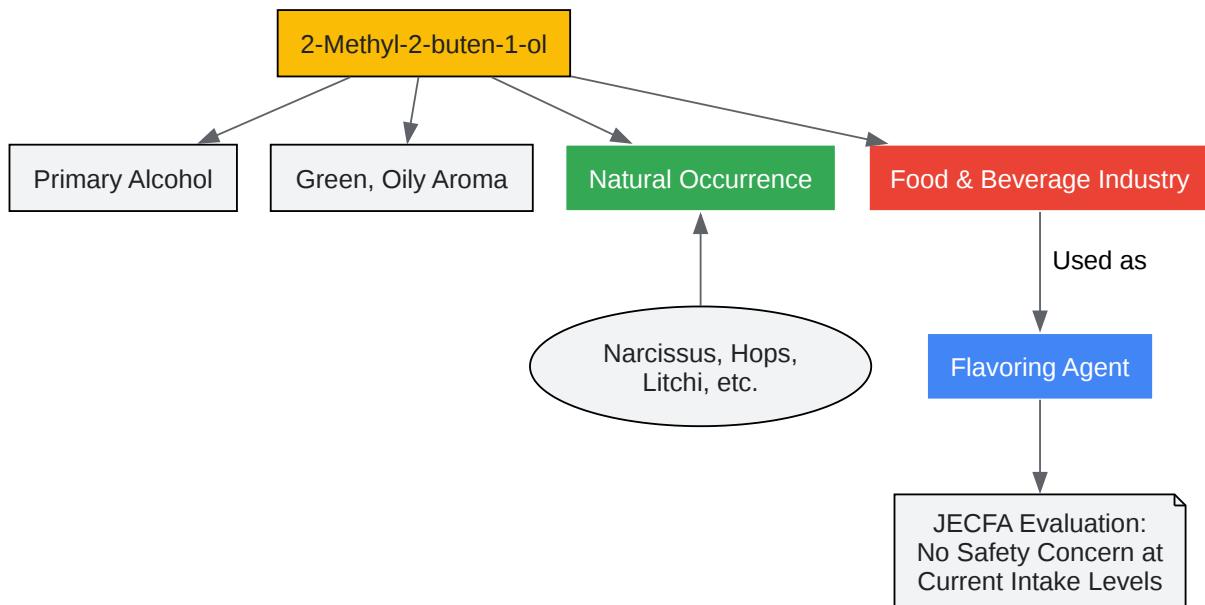
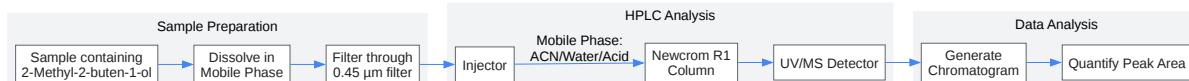
## Chemical Structure

The structural details and identifiers for **2-Methyl-2-buten-1-ol** are crucial for its unambiguous identification in research and regulatory contexts.

- IUPAC Name: (2E)-2-methylbut-2-en-1-ol.[\[2\]](#)[\[4\]](#)
- SMILES: C/C=C(\C)/CO.[\[2\]](#)
- InChI: InChI=1S/C5H10O/c1-3-5(2)4-6/h3,6H,4H2,1-2H3/b5-3+.[\[2\]](#)[\[4\]](#)
- InChIKey: NEJDKFPXHQRMV-HWKANZROSA-N.[\[2\]](#)[\[4\]](#)
- CAS Number: 4675-87-0.[\[1\]](#)[\[6\]](#)

## Molecular Structure Visualization

The following diagram illustrates the 2D chemical structure of **2-Methyl-2-buten-1-ol**.



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Address: 3281 E Guasti Rd  
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